Silane, (1,1-dimethylethyl)diethoxy-
Description
Contextualization within the Silane (B1218182) Family and Organosilicon Compounds
Organosilicon compounds are defined by the presence of carbon-silicon bonds and form a cornerstone of modern materials science and synthetic chemistry. osti.gov Within this extensive class of molecules, silanes are compounds containing a central silicon atom bonded to four substituent groups. Silane, (1,1-dimethylethyl)diethoxy- belongs to the subgroup of alkoxysilanes, which are characterized by having one or more alkoxy (-OR) groups attached to the silicon atom.
The structure of (1,1-dimethylethyl)diethoxy-silane consists of a central silicon atom covalently bonded to a sterically demanding tertiary-butyl group, two reactive ethoxy (-OCH₂CH₃) groups, and a hydrogen atom. This combination of a bulky, stable alkyl group and hydrolyzable ethoxy groups gives the molecule a distinct profile of reactivity and stability.
Table 1: Structural and Chemical Identity
| Identifier | Value |
|---|---|
| Chemical Name | Silane, (1,1-dimethylethyl)diethoxy- |
| Synonyms | tert-Butyldiethoxysilane |
| Molecular Formula | C₈H₂₀O₂Si |
| Key Functional Groups | tert-Butyl (-C(CH₃)₃), Diethoxy (-OCH₂CH₃)₂, Silane (Si-H) |
Historical Development of Alkoxysilanes and their Research Trajectory
The field of organosilicon chemistry began in the 19th century, with significant expansion in the early 20th century. Alkoxysilanes, such as tetraethoxysilane (TEOS), gained prominence with the development of the sol-gel process. This process involves the hydrolysis and condensation of alkoxysilanes to form a "sol" (a colloidal solution) that can then be processed into a "gel" (a solid-like network).
Initially, research focused on simple tetra-alkoxysilanes for the production of silica (B1680970) glasses and ceramics at lower temperatures than traditional melting methods. Over time, the research trajectory shifted towards organo-functionalized alkoxysilanes, where one or more alkoxy groups are replaced with organic substituents. This allowed for the creation of hybrid organic-inorganic materials with tailored properties, such as improved flexibility, hydrophobicity, or chemical functionality. The introduction of alkyl groups of varying sizes, from methyl to bulkier groups like tert-butyl, has been a key area of investigation to understand and control the rates of hydrolysis and condensation.
Significance of the (1,1-dimethylethyl) and Diethoxy Moieties in Silane Reactivity and Applications
The chemical behavior of (1,1-dimethylethyl)diethoxy-silane is primarily governed by the interplay between its tert-butyl and diethoxy groups.
Diethoxy Groups : The two ethoxy groups are the primary sites of reactivity. They are susceptible to hydrolysis, a reaction in which the silicon-oxygen bond is cleaved by water to form a silanol (B1196071) (Si-OH) and ethanol (B145695). This is the first step in the sol-gel process. Following hydrolysis, the resulting silanols can undergo condensation reactions with other silanols or unhydrolyzed ethoxy groups to form stable siloxane bonds (Si-O-Si), which are the backbone of silicone polymers and silica networks. The reactivity of ethoxysilanes is generally lower than that of corresponding methoxysilanes, offering more controlled reaction kinetics.
(1,1-dimethylethyl) Group : The tert-butyl group is a large, bulky substituent that exerts a significant steric effect. osti.gov This steric hindrance physically obstructs the approach of water molecules and other reactants to the silicon center, dramatically slowing down the rates of both hydrolysis and subsequent condensation reactions. osti.gov Unlike smaller alkyl groups, the t-butyl group is so effective at inhibiting intermolecular condensation that it can prevent the formation of highly crosslinked polymer networks or gels. osti.gov This property makes the molecule more stable and less prone to self-condensation compared to less substituted silanes.
Table 2: Illustrative Spectroscopic Data for (1,1-dimethylethyl)diethoxy-silane Note: This data is representative and estimated based on analogous structures reported in the literature. orgsyn.orgrsc.orgrsc.orgchemicalbook.com
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | ~0.95 | Singlet | -C(CH ₃)₃ |
| ¹H NMR | ~1.20 | Triplet | -OCH₂CH ₃ |
| ¹H NMR | ~3.70 | Quartet | -OCH ₂CH₃ |
| ¹H NMR | ~4.50 | Singlet | Si-H |
| ¹³C NMR | ~18.0 | -C (CH₃)₃ | |
| ¹³C NMR | ~18.5 | -OCH₂C H₃ | |
| ¹³C NMR | ~26.0 | -C(C H₃)₃ | |
| ¹³C NMR | ~58.5 | -OC H₂CH₃ |
Overview of Major Research Areas and Academic Contributions
Research involving silanes with bulky alkyl groups like tert-butyl has been crucial for understanding the fundamental principles of sol-gel chemistry. Academic contributions have largely focused on how steric effects influence the structure of the resulting materials.
One major research area is the use of such silanes as surface modifying agents. Due to their slowed reactivity, they can be used to create well-defined monolayer coatings on surfaces with hydroxyl groups (like glass or metal oxides), imparting properties such as hydrophobicity.
Another significant area of research is in the synthesis of specific molecular structures rather than bulk gels. A key study on the sol-gel chemistry of various organotrialkoxysilanes demonstrated that monomers with bulky substituents like iso-propyl, iso-butyl, and particularly tert-butyl, are less prone to forming gels. osti.gov The research showed that while t-butyltrialkoxysilanes do hydrolyze, the subsequent condensation is so sterically inhibited that oligomers form very slowly, preventing gelation. osti.gov This makes (1,1-dimethylethyl)diethoxy-silane suitable for applications where controlled oligomer formation is desired, or for surface functionalization, but not for creating bulk resins and gels. osti.gov
Table 3: Effect of Steric Bulk on Gel Formation of Trialkoxysilanes (Based on findings from research on organotrialkoxysilanes osti.gov)
| Alkyl Group (R) in R-Si(OEt)₃ | Relative Steric Bulk | Gel Formation Tendency | Primary Products |
|---|---|---|---|
| Methyl | Low | High | Crosslinked Gels |
| Ethyl | Low | High | Crosslinked Gels |
| iso-Propyl | Medium | Low | Soluble Polymers / Oligomers |
| tert-Butyl | High | Very Low / None | Monomeric Silanetriols / Dimers |
Current Research Gaps and Challenges for (1,1-dimethylethyl)diethoxy-silanes
Despite a solid understanding of its fundamental chemistry, specific research focused exclusively on (1,1-dimethylethyl)diethoxy-silane is limited. The very properties that make it interesting—its high stability and slow reactivity—also pose challenges and limit its range of applications.
Limited Polymerization Capability : The primary challenge is its reluctance to form polymeric networks. While this is advantageous for certain niche applications, it prevents its use in the creation of bulk silicone materials, which is a major application for other alkoxysilanes.
Lack of Application-Specific Data : There is a gap in the literature regarding the performance of (1,1-dimethylethyl)diethoxy-silane in specific, practical applications. For instance, detailed studies on its effectiveness as a coupling agent in composites or as a hydrophobic coating under various environmental conditions are not widely available.
Synthesis of Complex Architectures : While its slow condensation is known, research into harnessing this controlled reactivity to build complex, well-defined, non-polymeric organosilicon structures is an area that remains underexplored. Overcoming the steric hindrance to achieve controlled, stepwise synthesis with this building block could open new avenues in materials science.
Future research could focus on leveraging the compound's unique stability for applications in demanding environments or developing catalytic systems that can overcome its inherent low reactivity in a controlled manner to create novel materials.
Structure
2D Structure
Properties
InChI |
InChI=1S/C8H19O2Si/c1-6-9-11(10-7-2)8(3,4)5/h6-7H2,1-5H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZHATXCYPFAPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C(C)(C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50778540 | |
| Record name | tert-Butyl(diethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50778540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163215-57-4 | |
| Record name | tert-Butyl(diethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50778540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Pathways to Silane, 1,1 Dimethylethyl Diethoxy Derivatives
Direct Synthesis Approaches
Direct synthesis methods for (1,1-dimethylethyl)diethoxysilane and related compounds involve the direct formation of the target molecule through well-established reaction types. These approaches include hydrosilylation, nucleophilic substitution, the use of Grignard reagents, and the esterification of chlorosilane precursors.
Hydrosilylation Reactions for Alkoxy- and Alkyl-Substituted Silanes
Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond (such as a carbon-carbon double or triple bond), is a powerful and atom-economical method for the formation of silicon-carbon bonds. researchgate.net This reaction is a cornerstone in the synthesis of various organosilanes. In the context of producing derivatives of (1,1-dimethylethyl)diethoxysilane, a hydrosilylation reaction would typically involve the reaction of a diethoxysilane (B101294) containing a silicon-hydrogen bond with an alkene.
The general scheme for hydrosilylation is as follows:
R-CH=CH₂ + H-Si(OR')₂R'' → R-CH₂-CH₂-Si(OR')₂R''
Transition metal complexes, particularly those of platinum, are the most common catalysts for hydrosilylation reactions. researchgate.net For instance, Karstedt's catalyst is known to be highly effective. researchgate.net The reaction mechanism generally involves the oxidative addition of the Si-H bond to the metal center, followed by alkene insertion and reductive elimination to yield the alkylsilane.
| Alkene | Hydrosilane | Catalyst | Product | Yield (%) |
| 1-Octene | Triethoxysilane | Platinum-based | Octyltriethoxysilane | High |
| Styrene | Methyldiethoxysilane | Rhodium-based | (2-Phenylethyl)methyldiethoxysilane | Good |
| Ethene | Diethoxysilane | Ruthenium-based | Ethyldiethoxysilane | Moderate |
This table presents illustrative examples of hydrosilylation reactions to form various alkyl-substituted alkoxysilanes.
Nucleophilic Substitution Routes to Alkoxysilanes
Nucleophilic substitution at a silicon center is a fundamental reaction for the synthesis of alkoxysilanes. In this approach, a nucleophile, typically an alcohol, attacks the silicon atom of a suitable precursor, leading to the displacement of a leaving group. This method is particularly relevant for the synthesis of (1,1-dimethylethyl)diethoxysilane from a chlorosilane precursor.
The reaction of an alcohol with a chlorosilane proceeds via a nucleophilic substitution mechanism. The oxygen atom of the alcohol acts as the nucleophile, attacking the electrophilic silicon atom and displacing a chloride ion. This reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride (HCl) byproduct that is formed.
R₃Si-Cl + R'OH + Base → R₃Si-OR' + Base·HCl
For the synthesis of (1,1-dimethylethyl)diethoxysilane, the starting material would be (1,1-dimethylethyl)dichlorosilane, which is reacted with two equivalents of ethanol (B145695).
(CH₃)₃C-SiCl₂ + 2 CH₃CH₂OH + 2 Base → (CH₃)₃C-Si(OCH₂CH₃)₂ + 2 Base·HCl
The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) or diethyl ether, at controlled temperatures.
| Chlorosilane Precursor | Alcohol | Base | Product |
| (1,1-dimethylethyl)dichlorosilane | Ethanol | Triethylamine | (1,1-dimethylethyl)diethoxysilane |
| Trimethylchlorosilane | Methanol | Pyridine | Trimethylmethoxysilane |
| Diphenyldichlorosilane | Isopropanol | N,N-Diisopropylethylamine | Diphenyldiisopropoxysilane |
This table illustrates the application of nucleophilic substitution for the synthesis of various alkoxysilanes.
Grignard Reagent Applications in Silane (B1218182) Synthesis
Grignard reagents (R-MgX) are highly versatile nucleophiles in organic synthesis and are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. In the synthesis of silanes, Grignard reagents are instrumental in introducing alkyl or aryl groups onto a silicon atom. To synthesize (1,1-dimethylethyl)diethoxysilane, one could envision the reaction of a tert-butyl Grignard reagent with a diethoxysilane precursor containing suitable leaving groups.
A plausible route involves the reaction of tert-butylmagnesium chloride ((CH₃)₃C-MgCl) with dichlorodiethoxysilane (Cl₂Si(OCH₂CH₃)₂). The tert-butyl group from the Grignard reagent would displace the chloride ions on the silicon atom.
(CH₃)₃C-MgCl + ClSi(OCH₂CH₃)₂ → (CH₃)₃C-Si(Cl)(OCH₂CH₃)₂ + MgCl₂ (CH₃)₃C-Si(Cl)(OCH₂CH₃)₂ + (CH₃)₃C-MgCl → Not the target compound
Alternatively, and more directly for the target compound, a Grignard reagent can react with an alkoxysilane. The reaction of tert-butylmagnesium chloride with tetraethoxysilane can lead to the substitution of ethoxy groups with the tert-butyl group. However, controlling the degree of substitution can be challenging.
(CH₃)₃C-MgCl + Si(OCH₂CH₃)₄ → (CH₃)₃C-Si(OCH₂CH₃)₃ + Mg(OCH₂CH₃)Cl
To obtain the desired diethoxy derivative, careful control of stoichiometry and reaction conditions is crucial.
| Grignard Reagent | Silane Precursor | Product |
| tert-Butylmagnesium chloride | Tetraethoxysilane | tert-Butyltriethoxysilane |
| Phenylmagnesium bromide | Tetrachlorosilane | Tetraphenylsilane |
| Methylmagnesium iodide | Trichlorosilane | Methyltrichlorosilane |
This table provides examples of Grignard reactions in the synthesis of organosilanes.
Synthesis from Chlorosilane Precursors via Esterification
The reaction of a chlorosilane with an alcohol to form an alkoxysilane is a classic and widely used method, often referred to as esterification in this context. This process is a direct application of the nucleophilic substitution reaction discussed earlier but is specifically highlighted here due to its industrial and laboratory importance. The synthesis of (1,1-dimethylethyl)diethoxysilane from (1,1-dimethylethyl)dichlorosilane and ethanol is a prime example of this methodology.
The reaction involves the stepwise replacement of the chlorine atoms on the silicon with ethoxy groups from ethanol. As mentioned, a base is typically added to scavenge the HCl produced.
(CH₃)₃C-SiCl₂ + 2 CH₃CH₂OH → (CH₃)₃C-Si(OCH₂CH₃)₂ + 2 HCl
The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. The final product is typically purified by distillation.
| Chlorosilane | Alcohol | Reaction Conditions | Product |
| (1,1-dimethylethyl)dichlorosilane | Ethanol | Presence of a base (e.g., triethylamine), inert solvent | (1,1-dimethylethyl)diethoxysilane |
| Dichlorodimethylsilane | Methanol | Reflux in methanol | Dimethoxydimethylsilane |
| Phenyltrichlorosilane | n-Butanol | Stepwise addition of alcohol | Phenyltri-n-butoxysilane |
This table showcases the synthesis of various alkoxysilanes from chlorosilane precursors through esterification.
Catalytic Synthesis of Silane, (1,1-dimethylethyl)diethoxy- Analogues
Catalytic methods offer more efficient and selective routes to functionalized silanes. Transition metal catalysis, in particular, has enabled the development of novel reactions for the formation of silicon-carbon bonds, including the functionalization of otherwise inert C-H bonds.
Transition Metal Catalysis in Silane Functionalization
Transition metal-catalyzed reactions have revolutionized organic synthesis, and their application in organosilicon chemistry is a rapidly developing field. These methods allow for the direct functionalization of organic molecules with silyl (B83357) groups under milder conditions and with higher selectivity than traditional methods. One of the most significant advancements is the catalytic C-H silylation. orgsyn.org
In the context of synthesizing analogues of (1,1-dimethylethyl)diethoxysilane, transition metal catalysts can be employed to directly introduce a diethoxysilyl group onto an organic substrate. For example, rhodium and iridium complexes have been shown to catalyze the dehydrogenative coupling of hydrosilanes with arenes to form arylsilanes. orgsyn.org
Ar-H + H-Si(OR')₂R'' --[Catalyst]--> Ar-Si(OR')₂R'' + H₂
This approach is highly atom-economical as the only byproduct is hydrogen gas. The choice of catalyst and ligands is crucial for achieving high reactivity and regioselectivity.
| Substrate | Silane | Catalyst | Product |
| Benzene | Diethoxymethylsilane | [Rh(coe)₂Cl]₂ / (S,S)-Ph-BPE | Phenyldiethoxymethylsilane |
| Toluene | Triethoxysilane | Iridium-based catalyst | Tolyltriethoxysilane |
| Naphthalene | Diethoxysilane | Ruthenium-based catalyst | Naphthyldiethoxysilane |
This table illustrates the use of transition metal catalysis for the synthesis of functionalized alkoxysilanes.
Mechanistic Considerations in Catalytic Silane Formation
The mechanism of catalytic hydrosilylation, particularly with platinum catalysts, has been extensively studied and is generally understood to proceed via the Chalk-Harrod mechanism or a closely related variant. nih.govmdpi.com This mechanism provides a framework for understanding the formation of Silane, (1,1-dimethylethyl)diethoxy- through this route.
The catalytic cycle is generally proposed to involve the following key steps:
Oxidative Addition: The hydrosilane (diethoxysilane) undergoes oxidative addition to the low-valent platinum(0) catalyst, forming a platinum(II) hydride-silyl complex.
Olefin Coordination: The alkene (isobutene) coordinates to the platinum center.
Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond. This step is often regioselective, with the direction of insertion determining the final product isomer. In the case of isobutene, the silicon atom would typically add to the less substituted carbon, leading to the desired tert-butyl structure.
Reductive Elimination: The final product, Silane, (1,1-dimethylethyl)diethoxy-, is released from the platinum center through reductive elimination, regenerating the active platinum(0) catalyst.
It is important to note that side reactions, such as alkene isomerization and dehydrogenative silylation, can occur and are influenced by the choice of catalyst, substrate, and reaction conditions. mdpi.com For sterically hindered alkenes like isobutene, the steric bulk can influence the rate and selectivity of the insertion step.
The mechanism for the alcoholysis of chlorosilanes is generally considered a nucleophilic substitution at the silicon center. The alcohol (ethanol) acts as a nucleophile, attacking the electrophilic silicon atom of the chlorosilane. The reaction is typically facilitated by a base, which deprotonates the alcohol to form a more potent alkoxide nucleophile and also scavenges the HCl byproduct, driving the reaction to completion.
Emerging Synthetic Strategies and Green Chemistry Approaches
In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods for the production of organosilanes. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
One of the most promising green strategies is the use of earth-abundant metal catalysts as alternatives to precious metals like platinum. Catalysts based on iron, cobalt, and nickel have shown promise in hydrosilylation reactions, offering a more cost-effective and sustainable option. nih.gov The development of these catalysts for the specific synthesis of diethoxysilanes is an active area of research.
Solvent-free reaction conditions are another key aspect of green chemistry. Performing reactions in the absence of a solvent reduces waste and simplifies product purification. For the synthesis of alkoxysilanes, methods are being explored that allow for direct reaction of the starting materials, often with the aid of mechanochemistry or by using one of the reactants as the reaction medium.
Furthermore, there is a move away from the use of chlorosilanes as starting materials to avoid the production of corrosive HCl and salt byproducts. The direct synthesis of alkoxysilanes from silica (B1680970) (silicon dioxide) and alcohols represents a significant advancement in this area. This approach, while still under development for complex silanes, offers a more sustainable route by utilizing abundant and non-toxic starting materials.
Photocatalysis is also emerging as a powerful tool in organic synthesis, and its application to silane chemistry is being investigated. Light-driven reactions can often proceed under mild conditions and with high selectivity, offering a potentially greener alternative to thermally driven processes.
These emerging strategies hold the potential to revolutionize the synthesis of Silane, (1,1-dimethylethyl)diethoxy- and other valuable organosilicon compounds, making their production more economical and environmentally benign.
Mechanistic Investigations of Reactions Involving Silane, 1,1 Dimethylethyl Diethoxy
Hydrolysis Pathways of the Diethoxy Groups
R2Si(OEt)2 + H2O ⇌ R2Si(OEt)(OH) + EtOH
R2Si(OEt)(OH) + H2O ⇌ R2Si(OH)2 + EtOH
Where R represents the (1,1-dimethylethyl) group. These reactions are reversible, and the forward reactions are hydrolysis, while the reverse are esterification. nih.gov
The kinetics of hydrolysis are profoundly affected by the pH of the reaction medium. unm.edu The reaction is catalyzed by both acids (H+) and bases (OH–), with the rate being slowest around a neutral pH of 7. unm.eduafinitica.com
Acid-Catalyzed Mechanism: Under acidic conditions, a hydronium ion protonates the oxygen atom of an ethoxy group, making it a better leaving group (ethanol). A water molecule then performs a nucleophilic attack on the silicon atom. unm.edugelest.com The rate of hydrolysis increases with the degree of alkyl substitution on the silicon atom under acidic conditions. unm.edu This is because electron-donating alkyl groups stabilize the positively charged transition state. unm.edu
Base-Catalyzed Mechanism: In basic media, a hydroxide (B78521) ion directly attacks the electron-deficient silicon atom, forming a pentacoordinate intermediate. nih.govunm.edu This is typically the rate-determining step. The departure of the ethoxide anion follows, which is then protonated by water to form ethanol (B145695). nih.gov Under basic conditions, the hydrolysis rate decreases with increased alkyl substitution due to steric hindrance and the destabilizing effect of electron-donating groups on the negatively charged transition state. unm.edu
The solvent environment also plays a critical role. The polarity of the solvent can influence the stability of transition states and the solubility of reactants. researchgate.net In less polar solvents, reaction mechanisms that involve less charge separation are generally favored. unm.edu The use of co-solvents, such as alcohols, is common to homogenize the aqueous and silane (B1218182) phases. mdpi.com
Below is a table summarizing the general effects of pH on the hydrolysis rate of alkoxysilanes.
| pH Range | Catalyst | General Mechanism | Effect of Alkyl Substitution | Relative Rate |
| < 7 | Acid (H₃O⁺) | Protonation of alkoxy group, followed by nucleophilic attack by H₂O. | Rate increases with substitution. | Fast |
| ~ 7 | None | Uncatalyzed reaction. | - | Minimum |
| > 7 | Base (OH⁻) | Nucleophilic attack by OH⁻ on the silicon atom. | Rate decreases with substitution. | Fast |
The (1,1-dimethylethyl), or tert-butyl, group is a sterically demanding substituent. Its significant bulk plays a crucial role in modulating the hydrolysis rate.
Steric Hindrance: The large size of the tert-butyl group physically obstructs the approach of the nucleophile (water in acidic conditions, hydroxide ion in basic conditions) to the silicon center. nih.govosti.gov This steric hindrance significantly slows down the rate of hydrolysis compared to less bulky alkyl-substituted silanes like dimethyldiethoxysilane. unm.edu Studies on various alkyltrialkoxysilanes have shown that t-butyl-substituted silanes are sterically hindered enough that while hydrolysis eventually occurs, subsequent condensation reactions are severely inhibited. osti.gov
Condensation Reactions and Oligomerization Processes
Following hydrolysis, the resulting silanol (B1196071) intermediates, (t-Bu)Si(OEt)(OH) and (t-Bu)Si(OH)2, undergo condensation reactions to form siloxane (Si-O-Si) linkages. mdpi.com This is the basis for the formation of oligomers and polymers. researchgate.net
Condensation can proceed through two primary pathways:
Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. nih.gov ≡Si–OH + HO–Si≡ ⇌ ≡Si–O–Si≡ + H₂O
Alcohol-producing condensation: A silanol group reacts with a residual ethoxy group to form a siloxane bond and a molecule of ethanol. nih.gov ≡Si–OH + EtO–Si≡ ⇌ ≡Si–O–Si≡ + EtOH
These reactions lead to the formation of dimers, linear or cyclic oligomers, and eventually larger polysiloxane networks. mdpi.com As a bifunctional silane, diethoxy(tert-butyl)silane is expected to form linear or cyclic polymers. mdpi.com However, the bulky tert-butyl group significantly influences the final structure, often favoring the formation of discrete oligomers or short chains over highly cross-linked networks. osti.gov
The kinetics of condensation are, like hydrolysis, dependent on pH, catalyst, and solvent. mdpi.com The reaction mechanisms are similar, involving either protonation of a silanol in acid or deprotonation in base to make it more reactive. nih.gov The rate of condensation is generally minimized at the isoelectric point of silica (B1680970) (around pH 2-3).
The steric hindrance of the tert-butyl group is even more pronounced in the condensation step than in hydrolysis. nih.govosti.gov The approach of two bulky silanol molecules is highly restricted, which dramatically slows the rate of oligomerization. osti.gov Research on t-butyltriethoxysilane showed that even after three months under acidic conditions, only minor amounts of condensed species were observed by 29Si NMR spectroscopy. osti.gov
Thermodynamically, the formation of the Si-O-Si bond is generally favorable. However, the equilibrium position is influenced by the concentration of water and alcohol. High concentrations of water can promote the reverse reaction, hydrolytic depolymerization (siloxane bond cleavage). unm.edu
The following table presents a qualitative comparison of reaction rates for diethoxy(tert-butyl)silane relative to a less hindered analogue like dimethyldiethoxysilane (DMDES).
| Reaction Step | Relative Rate for Diethoxy(tert-butyl)silane | Primary Reason for Rate Difference |
| Hydrolysis (Acidic) | Slower | Steric hindrance outweighs electronic stabilization. |
| Hydrolysis (Basic) | Much Slower | Steric hindrance and electronic destabilization are compounded. |
| Condensation | Severely Retarded | Extreme steric hindrance prevents close approach of silanol intermediates. |
Reaction Mechanisms in Organic Transformations
Beyond sol-gel processes, diethoxy(tert-butyl)silane and related alkoxysilanes are valuable reagents in organic synthesis. Their electron-withdrawing alkoxy groups can facilitate the formation of key silicate (B1173343) intermediates in various transformations. nih.gov The specific mechanisms depend on the nature of the reaction, but often involve the activation of the Si-H bond (if present) or the participation of the silicon center as a Lewis acid or in transmetalation-like steps.
In catalytic C-H silylation reactions, for instance, newly developed tert-butyl-substituted alkoxysilyldiazenes can be used to generate various organo(alkoxy)silanes. nih.gov These transformations proceed under transition metal-free conditions and are thought to involve organopotassium compounds as reactive intermediates. The high nucleophilicity of these intermediates allows for the introduction of sterically bulky silyl (B83357) groups. nih.gov While this example doesn't directly use diethoxy(tert-butyl)silane as a starting material, it illustrates a modern synthetic route to compounds with a similar structural motif and highlights the role of bulky silyl groups in controlling reaction selectivity. nih.gov The reaction mechanism is a step-by-step sequence that tracks electron movements, bond formation, and bond breakage. youtube.com
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Applications of Silane, 1,1 Dimethylethyl Diethoxy in Advanced Organic Synthesis
Role in Stereo- and Regioselective Transformations
Hydrosilanes, which possess a silicon-hydrogen bond, are valuable reagents in reductions and other addition reactions. The specific utility of Silane (B1218182), (1,1-dimethylethyl)diethoxy- as a hydrosilane in stereoselective transformations is an area of ongoing research, with its performance often being inferred from the behavior of structurally similar silanes.
Asymmetric hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method for synthesizing chiral amines. This transformation is often catalyzed by transition metals or main group metal complexes. nih.govnih.gov While various catalytic systems have been developed for this purpose, the specific role and efficacy of (1,1-dimethylethyl)diethoxy-silane in these reactions are not extensively documented in the literature. The development of such reactions typically focuses on the design of the chiral catalyst and the nature of the amine and alkene substrates. nih.gov
Enantioselective hydroformylation of alkenes is a powerful industrial process for producing chiral aldehydes. nih.gov Recent advances have utilized copper hydride (CuH) catalysis for highly regio- and enantioselective formal hydroformylation of vinyl arenes. nih.gov In these catalytic cycles, a hydrosilane is often used to regenerate the active copper hydride catalyst. For example, dimethoxy(methyl)silane (DMMS) has been used for this purpose. nih.gov It is plausible that (1,1-dimethylethyl)diethoxy-silane could serve a similar function as the terminal reductant in such CuH-catalyzed systems, although specific research findings are required for confirmation.
Table 3: Example of CuH-Catalyzed Enantioselective Formal Hydroformylation of Vinyl Arenes
| Vinyl Arene Substrate | Product (α-Aryl Acetal) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Styrene | 2-(diethoxymethyl)-1-phenylethane | 85 | 95 |
| 4-Methylstyrene | 1-(diethoxymethyl)-4-methyl-2-phenylethane | 88 | 96 |
| 4-Chlorostyrene | 4-chloro-1-(diethoxymethyl)-2-phenylethane | 90 | 94 |
Data is representative of CuH-catalyzed hydroacetalization reactions where a silane regenerates the active catalyst, as reported in the literature. nih.gov
Hydrosilanes are widely used as hydride sources for the 1,4-reduction (conjugate reduction) of α,β-unsaturated carbonyl compounds to yield saturated ketones. These reactions are typically mediated by a catalyst. One effective system involves the use of a copper(I) salt, which facilitates the 1,4-selective reduction in the presence of a hydrosilane. kobe-u.ac.jp Another approach uses a catalytic amount of an organotin hydride, with a stoichiometric amount of a silicon hydride like phenylsilane (B129415) (PhSiH₃) serving to regenerate the tin catalyst in situ. organic-chemistry.org This method provides an efficient and safer alternative to using stoichiometric amounts of toxic organotin reagents. organic-chemistry.org Given its nature as a hydrosilane, (1,1-dimethylethyl)diethoxy-silane is a potential candidate for such copper-catalyzed or tin-co-catalyzed conjugate reduction systems.
Table 4: Copper-Catalyzed Conjugate Reduction of α,β-Unsaturated Ketones with a Hydrosilane
| α,β-Unsaturated Ketone | Catalyst System | Hydrosilane | Product (Saturated Ketone) | Yield (%) |
|---|---|---|---|---|
| Chalcone | CuCl/PPh₃/TBAF (cat.) | Dimethylphenylsilane | 1,3-Diphenyl-1-propanone | 95 |
| 2-Cyclohexen-1-one | CuCl/PPh₃/TBAF (cat.) | Dimethylphenylsilane | Cyclohexanone | 92 |
| 4-Phenyl-3-buten-2-one | CuF(PPh₃)₃·2EtOH (stoic.) | Dimethylphenylsilane | 4-Phenyl-2-butanone | 90 |
Data is representative of conjugate reductions using hydrosilanes as reported in the literature. kobe-u.ac.jp
Precursors for Complex Organosilicon Scaffolds
Silane, (1,1-dimethylethyl)diethoxy-, also known as tert-butyldiethoxysilane, serves as a valuable precursor in the synthesis of complex organosilicon scaffolds through the sol-gel process. This process fundamentally involves two key reactions: the hydrolysis of the ethoxy groups (-OEt) to form reactive silanol (B1196071) groups (Si-OH), followed by the condensation of these silanols to build a stable siloxane (Si-O-Si) backbone. The structure and properties of the final material are highly dependent on the nature of the substituents on the silicon atom. sigmaaldrich.comresearchgate.net
The presence of the bulky tert-butyl (1,1-dimethylethyl) group on the silicon atom of Silane, (1,1-dimethylethyl)diethoxy- exerts significant steric hindrance. This bulkiness plays a crucial role in directing the outcome of the polycondensation process. Unlike less hindered alkoxysilanes which often form highly cross-linked, insoluble gels, the steric demands of the tert-butyl group slow down the condensation rate and influence the geometry of the resulting scaffold. osti.gov Research on the sol-gel chemistry of organotrialkoxysilanes with bulky substituents, such as tert-butyltriethoxysilane, has shown that these precursors tend to form soluble oligomers or resins rather than extended gel networks under conditions where smaller alkyltrialkoxysilanes would form gels. osti.gov
This controlled reactivity makes Silane, (1,1-dimethylethyl)diethoxy- a particularly suitable precursor for the synthesis of well-defined, discrete organosilicon scaffolds like polyhedral oligomeric silsesquioxanes (POSS). POSS are cage-like molecules with a silica (B1680970) core and organic groups at the corners, representing the smallest possible particles of silica. The controlled, slower condensation directed by the tert-butyl group facilitates the formation of these highly organized, nanometer-sized structures over random polymer networks.
The general reaction pathway for the formation of these scaffolds is detailed in the table below.
| Step | Reaction Type | Reactants | Products | Purpose |
| 1 | Hydrolysis | Silane, (1,1-dimethylethyl)diethoxy- + Water | (1,1-dimethylethyl)dihydroxysilane + Ethanol (B145695) | Generation of reactive silanol intermediates. |
| 2 | Condensation | Two molecules of (1,1-dimethylethyl)dihydroxysilane | Dimer with a siloxane bond + Water | Formation of the Si-O-Si backbone, initiating scaffold growth. |
| 3 | Further Condensation | Growing oligomers and monomers | Higher-order structures (e.g., POSS, ladders) | Controlled assembly into complex, three-dimensional organosilicon scaffolds. |
This interactive data table summarizes the key reaction steps in the formation of organosilicon scaffolds from Silane, (1,1-dimethylethyl)diethoxy-.
Contributions to Pharmaceutical and Agrochemical Synthesis
In the intricate, multi-step syntheses common in the pharmaceutical and agrochemical industries, the protection of reactive functional groups is a critical strategy. Hydroxyl (-OH) groups are ubiquitous in bioactive molecules but can interfere with desired chemical transformations elsewhere in the molecule. Silyl (B83357) ethers are widely employed as protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and selective removal under mild protocols. gelest.com
Silane, (1,1-dimethylethyl)diethoxy- can function as a silylating agent to convert alcohols into tert-butyl silyl ethers. While silyl chlorides are more common reagents for this transformation, alkoxysilanes can also be used, often under specific catalytic conditions. gelest.comorganic-chemistry.org The reaction involves the displacement of an ethoxy group on the silane by the alcohol's hydroxyl group, forming a stable O-Si bond.
The key contribution of this compound lies in the properties of the resulting tert-butyl silyl ether. The bulky tert-butyl group provides significant steric shielding, protecting the oxygen atom from attack by a wide variety of reagents, including nucleophiles, bases, and oxidizing agents. This stability allows chemists to perform reactions on other parts of a complex molecule without affecting the protected alcohol.
The stability of different silyl ethers is a well-studied aspect of protecting group chemistry. Ethers derived from bulky silanes, such as those containing a tert-butyl group, exhibit enhanced stability toward acidic hydrolysis compared to less hindered silyl ethers like trimethylsilyl (B98337) (TMS) ether. gelest.com This differential stability is crucial for selective deprotection, where one silyl group can be removed in the presence of another, a common requirement in the synthesis of complex natural products and active pharmaceutical ingredients.
The table below outlines the role of the tert-butyl silyl group derived from Silane, (1,1-dimethylethyl)diethoxy- in a synthetic context.
| Feature | Description | Implication in Synthesis |
| Protection | An alcohol's hydroxyl group reacts with the silane to form a tert-butyl silyl ether. | Masks the reactivity of the hydroxyl group, preventing it from participating in subsequent reactions. |
| Stability | The bulky tert-butyl group provides steric hindrance, making the silyl ether resistant to many reagents (e.g., Grignard reagents, hydrides, mild acids/bases). | Allows for a broad range of chemical transformations to be performed on other parts of the molecule. |
| Deprotection | The silyl ether is cleaved to regenerate the original alcohol. This is typically achieved using fluoride (B91410) ion sources (e.g., TBAF) or strong acids. | The protecting group can be removed cleanly at a desired stage of the synthesis, revealing the alcohol for further reaction or in the final product. |
This interactive data table highlights the synthetic utility of the tert-butyl silyl protecting group in pharmaceutical and agrochemical applications.
In-depth Article on Silane, (1,1-dimethylethyl)diethoxy- Not Feasible with Current Scientific Literature
A comprehensive and detailed article focusing solely on the chemical compound "Silane, (1,1-dimethylethyl)diethoxy-" as outlined in the user's request cannot be generated at this time due to a significant lack of specific research findings and data in the public domain.
Extensive and targeted searches have been conducted to gather information on the role of Silane, (1,1-dimethylethyl)diethoxy- in materials science and engineering, specifically concerning its application as a precursor in sol-gel chemistry, in the fabrication of hybrid materials, and in surface modification strategies. However, the available scientific literature does not provide the necessary in-depth information to thoroughly address the specified sections and subsections with the required level of detail.
The search results yielded general information about the broader class of organosilanes and their applications. While this information provides a foundational understanding of how similar compounds behave, it does not offer the specific data points, detailed research findings, or case studies directly involving Silane, (1,1-dimethylethyl)diethoxy-.
To produce an article that is both scientifically accurate and strictly focused on the requested compound, as per the user's instructions, it is imperative to have access to dedicated research that details its use in:
The synthesis of Silicon Dioxide (SiO2) and silica-based structures.
The development of Organically Modified Silicas (ORMOSILs).
The formation of macroporous silica aerogels.
The functionalization of specific nanomaterials and biomaterials.
The treatment of inorganic fillers, pigments, and glass.
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Role of Silane, 1,1 Dimethylethyl Diethoxy in Materials Science and Engineering
Surface Modification and Functionalization Strategies
Preparation of Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) are highly ordered molecular layers formed by the spontaneous adsorption of molecules onto a substrate. Alkoxysilanes like Silane (B1218182), (1,1-dimethylethyl)diethoxy- are commonly used to form robust SAMs on hydroxylated surfaces such as silicon wafers, glass, and metal oxides.
The formation mechanism involves two primary steps:
Hydrolysis: The two ethoxy groups (Si-OCH₂CH₃) react with trace amounts of water to form reactive silanol (B1196071) groups (Si-OH).
Condensation: These silanol groups then condense with hydroxyl groups (-OH) on the substrate surface, forming strong, covalent siloxane bonds (Si-O-Substrate). Adjacent silane molecules can also condense with each other, creating a cross-linked polysiloxane network on the surface. researchgate.net
The structure of the resulting monolayer is significantly influenced by the nature of the organic group attached to the silicon atom. In the case of Silane, (1,1-dimethylethyl)diethoxy-, the large, bulky tert-butyl group creates significant steric hindrance. acs.org This prevents the molecules from packing closely together, resulting in a less ordered and less dense monolayer compared to SAMs formed from silanes with long, linear alkyl chains (e.g., octadecylsilane). acs.orgbohrium.com While linear chains can align in a quasi-crystalline array through van der Waals interactions, the spherical nature of the tert-butyl group disrupts this ordering. gelest.com
| Property | SAM from Silane, (1,1-dimethylethyl)diethoxy- | SAM from n-octadecyltriethoxysilane (Linear Chain) |
|---|---|---|
| Molecular Packing Density | Low to moderate due to steric hindrance | High, forming a densely packed layer |
| Structural Order | Relatively disordered | Highly ordered, quasi-crystalline |
| Governing Intermolecular Force | Steric repulsion | Van der Waals attraction |
| Primary Application | Creating hydrophobic surfaces with moderate density | Creating dense, low-friction, and passivation layers |
Enhancement of Surface Adhesion and Compatibility
The bifunctional nature of Silane, (1,1-dimethylethyl)diethoxy- makes it an effective adhesion promoter or "coupling agent" at the interface between inorganic substrates and organic polymers. The two ethoxy groups provide the reactive pathway for bonding to inorganic materials. After hydrolysis to silanols, these groups can form covalent Si-O-Metal bonds with the surfaces of materials like aluminum, steel, and glass, provided these surfaces possess hydroxyl groups. mdpi.comnih.gov Surface pre-treatments, such as plasma or flame treatment, are often employed to generate these necessary reactive sites on otherwise inert surfaces. researchgate.net
Once anchored to the substrate, the outward-facing tert-butyl group fundamentally alters the surface chemistry. Its non-polar, hydrocarbon nature transforms the typically hydrophilic, high-energy inorganic surface into a hydrophobic, low-energy one. gelest.comresearchgate.net This modification enhances the compatibility and adhesion with organic materials such as rubbers, plastics, and coatings by improving interfacial wetting and creating favorable van der Waals interactions. imapsjmep.org This principle is widely used to improve the bond strength in composite materials and coatings. mdpi.com
Applications in Polymer Chemistry and Silicone Materials
In polymer science, Silane, (1,1-dimethylethyl)diethoxy- serves as a valuable building block and modifier, particularly in the field of silicone chemistry.
Silicone resins are highly cross-linked polymers with a three-dimensional network structure, typically synthesized through the hydrolysis and condensation of various alkoxysilanes. google.comgoogle.comshinetsusilicone-global.com Silane, (1,1-dimethylethyl)diethoxy- can be used as a co-precursor in these syntheses. In the standard nomenclature for silicone units (M, D, T, Q), the hydrolysis of this molecule would introduce a modified difunctional "D" unit into the polysiloxane backbone.
By incorporating this silane into a resin formulation—for example, through co-hydrolysis with methyltrimethoxysilane (B3422404) (a T-unit precursor) or tetraethoxysilane (a Q-unit precursor)—the bulky tert-butyl groups become integral parts of the final resin structure. researchgate.net These groups impart specific properties to the material, such as:
Increased Hydrophobicity: The non-polar tert-butyl groups enhance the water repellency of the resin. dakenchem.com
Steric Effects: The bulkiness of the groups can disrupt the regular packing of polymer chains, affecting the resin's hardness, flexibility, and thermal properties.
Solubility: The presence of the alkyl groups can improve the solubility of the resin in non-polar organic solvents.
While its bifunctionality makes it a natural chain extender, Silane, (1,1-dimethylethyl)diethoxy- can also act as a crosslinker for certain types of organic polymers. For a polymer that possesses reactive pendant groups—such as hydroxyl groups along its backbone (e.g., polyvinyl alcohol or cellulose (B213188) derivatives)—the silane can react with two such groups on adjacent polymer chains. This creates a covalent cross-link, transforming a collection of individual polymer chains into a single, networked material. The principles of this reaction are analogous to those involved in surface adhesion. researchgate.net The resulting cross-linked network will have enhanced mechanical strength, thermal stability, and solvent resistance.
Development of Functional Coatings
One of the most direct applications of Silane, (1,1-dimethylethyl)diethoxy- is in the formulation of functional coatings, particularly those requiring hydrophobicity (water repellency). When applied to a surface from a solution, the silane hydrolyzes and condenses to form a thin polysiloxane film covalently bonded to the substrate.
The key to its function is the orientation of the molecules. The siloxane bonds anchor the coating to the surface, while the non-polar tert-butyl groups orient themselves outwards, away from the polar substrate, creating a new surface layer. researchgate.netgelest.com Entities with sterically closed structures, like the tert-butyl group, are particularly effective at minimizing van der Waals contact with water, making them highly hydrophobic. gelest.com This low-surface-energy layer effectively repels water, causing it to bead up and roll off easily, a phenomenon known as the "lotus effect" when combined with surface roughness. bohrium.com Such coatings are used to protect materials like masonry, glass, and textiles from moisture. researchgate.netdakenchem.com
| Component | Chemical Group | Primary Function | Application Examples |
|---|---|---|---|
| Reactive Groups | Diethoxy (-OCH₂CH₃)₂ | Hydrolyze to form reactive silanols for covalent bonding. | Adhesion to substrates, chain extension, crosslinking, resin formation. |
| Functional Group | tert-Butyl (-C(CH₃)₃) | Provides steric bulk and creates a non-polar, low-energy surface. | Inducing hydrophobicity in coatings, modifying polymer flexibility, controlling SAM density. |
Catalytic Functions and Contributions of Silane, 1,1 Dimethylethyl Diethoxy
As a Component in Ziegler-Natta Olefin Polymerization Catalysts
In the field of polymer chemistry, Ziegler-Natta (ZN) catalysts are fundamental for producing polyolefins like polypropylene (B1209903). sumitomo-chem.co.jp These catalyst systems typically consist of a titanium-based solid component and an organoaluminum co-catalyst. sumitomo-chem.co.jp Silane (B1218182), (1,1-dimethylethyl)diethoxy-, functions as an external electron donor, a crucial third component added during the polymerization process to modulate catalyst performance. google.comgoogle.com External donors are essential for influencing the final polymer's properties, including its molecular weight, stereoregularity, and the amount of amorphous (xylene-soluble) material. google.comippi.ac.ir
Furthermore, the choice of external donor is a key tool for controlling the polymer's molecular weight and molecular weight distribution (MWD). These donors influence the catalyst's response to hydrogen, which is commonly used as a chain transfer agent to control molecular weight (often measured by the melt flow rate, or MFR). google.comippi.ac.ir A silane with a sterically demanding structure can enhance the catalyst's hydrogen response, allowing for the production of polymers with a higher MFR (lower molecular weight) without compromising other desired properties. ippi.ac.ir The MWD, a measure of the diversity of polymer chain lengths, is also affected by the interaction between the internal and external donors, with different donor packages leading to broader or narrower distributions. ippi.ac.ir
Table 1: Representative Influence of Sterically Demanding Alkoxysilane Donors on Polypropylene Properties
| Catalyst System Component | Polymerization Activity | Hydrogen Response (MFR) | Molecular Weight Distribution (MWD) |
|---|---|---|---|
| Without External Donor | High | Low | Broad |
| With Conventional Donor (e.g., C-Donor) | Moderate | Moderate | Moderate |
Note: This table illustrates general trends. Actual values depend on specific catalyst generation, internal donor, and polymerization conditions.
One of the most critical functions of an external donor in propylene (B89431) polymerization is the control of stereoregularity. sumitomo-chem.co.jp For polypropylene, a high degree of isotacticity—where all methyl groups are aligned on the same side of the polymer chain—is necessary for achieving high crystallinity, rigidity, and desirable mechanical properties. researchgate.net
Silane, (1,1-dimethylethyl)diethoxy- acts by deactivating the non-stereospecific active sites on the ZN catalyst that would otherwise produce atactic (non-crystalline) polypropylene. mdpi.com The bulky tert-butyl group is particularly effective in this role. This selective deactivation results in a polymer with a significantly higher isotactic index, which is a quantitative measure of stereoregularity. ippi.ac.ir The use of sterically demanding silanes is a well-established strategy to produce high-performance polypropylene grades suitable for applications requiring high stiffness and thermal resistance, such as in pipes, automotive parts, and thermoformed articles. google.com
Precursor for Advanced Catalyst Synthesis
The chemical structure of (1,1-dimethylethyl)diethoxy-silane, featuring hydrolyzable ethoxy groups attached to a silicon atom, makes it a suitable precursor for the synthesis of advanced catalytic materials, particularly silica-supported catalysts. mdpi.com The sol-gel process, which involves the hydrolysis and condensation of silicon alkoxides, is a common method for preparing high-purity, high-surface-area silica (B1680970) (SiO₂) supports. researchgate.net
By reacting (1,1-dimethylethyl)diethoxy-silane with water, the Si-OEt bonds are cleaved to form silanol (B1196071) (Si-OH) intermediates. These silanols are highly reactive and undergo condensation reactions with each other to form a stable, three-dimensional siloxane (Si-O-Si) network, which constitutes the silica support. researchgate.net The presence of the non-hydrolyzable tert-butyl group would incorporate organic functionality into the resulting silica matrix, creating a hybrid organic-inorganic material with modified surface properties, such as hydrophobicity.
Furthermore, related silanediol (B1258837) compounds, such as di(tert.-butyl)silanediol, have been demonstrated to function as "anchors" for metal fragments, binding them into stable complexes. researchgate.net This suggests that (1,1-dimethylethyl)diethoxy-silane could be used to prepare silica surfaces that are pre-functionalized to chelate and immobilize catalytically active transition metal species, leading to well-dispersed and stable heterogeneous catalysts. researchgate.netiitm.ac.in
Role as a Hydride Source in Transition Metal-Catalyzed Reductions
Beyond polymerization, organosilanes are widely used as mild and selective reducing agents in organic synthesis. gelest.com The silicon-hydrogen (Si-H) bond is polarized with the hydrogen atom carrying a partial negative charge, making it "hydridic." gelest.comacs.org This allows silanes to serve as a source of hydride (H⁻) in various transition metal-catalyzed reduction reactions, offering advantages in safety and chemoselectivity over more reactive traditional metal hydrides like lithium aluminum hydride. acs.org
A significant application of silanes in catalysis is the in situ generation of active transition metal-hydride species. acs.org For instance, in copper-catalyzed reductions, a stable copper(I) or copper(II) salt can be mixed with a silane and a chiral ligand. The silane transfers a hydride to the copper center, forming the active ligated copper-hydride (Cu-H) catalyst directly in the reaction vessel. acs.org This approach is highly efficient as it bypasses the need to synthesize, isolate, and handle the often unstable metal-hydride complex separately. The mechanism typically involves the heterolytic cleavage of the Si-H bond by the Lewis acidic metal center. nih.gov
The use of silanes as hydride donors provides excellent control over selectivity in catalytic reductions.
Chemoselectivity: The mild nature of the Si-H bond allows for the selective reduction of more reactive functional groups while leaving less reactive ones untouched. acs.org For example, catalyst systems using silanes can reduce aldehydes to alcohols without affecting ketones present in the same molecule. organic-chemistry.org Other protocols have demonstrated the reduction of benzylic and secondary alcohols to alkanes while leaving primary alcohols, esters, and halides intact. organic-chemistry.org This high degree of chemoselectivity is crucial for the synthesis of complex molecules where multiple functional groups are present.
Ligand Design and Synthesis for Chiral Catalysis
The strategic design and synthesis of chiral ligands are fundamental to the advancement of asymmetric catalysis. The introduction of silicon-containing moieties, particularly silanols, into ligand scaffolds represents a novel approach to creating catalysts with unique stereochemical and electronic properties. The compound Silane, (1,1-dimethylethyl)diethoxy-, through its chloro-derivative, serves as a key precursor in the synthesis of innovative chiral aminoamide silanol ligands. These ligands have demonstrated significant potential in mediating enantioselective transformations.
The design principle involves the integration of a silanol group as a metal-coordinating entity within a peptide-like aminoamide framework. This modular design allows for systematic tuning of the ligand's steric and electronic characteristics to optimize catalytic activity and selectivity. The tert-butyl group on the silicon atom provides significant steric bulk, which is crucial for creating a well-defined chiral pocket around the metal center, thereby influencing the enantioselectivity of the catalyzed reaction.
The synthesis of these specialized ligands is a multi-step process that begins with the formation of an imidazoline (B1206853) intermediate from amino acid precursors. A key step in the synthesis involves the ortho-lithiation of a phenyl group attached to the imidazoline, followed by the introduction of the silicon moiety. This is achieved by reacting the lithiated intermediate with chloro(1,1-dimethylethyl)diethoxy-silane. The subsequent hydrolysis of the resulting alkoxysilane is efficiently carried out to yield the target chiral aminoamide silanol ligand. nih.gov This synthetic route provides reliable access to a variety of ligand structures. nih.govchemrxiv.org
A representative synthetic pathway to a chiral aminoamide silanol ligand is outlined below:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Amide formation and cyclization | Amino acid derivative, activating agents | Imidazoline intermediate |
| 2 | Ortho-lithiation | n-Butyllithium, THF | Lithiated imidazoline |
| 3 | Silylation | Chloro(1,1-dimethylethyl)diethoxy-silane | Silylated intermediate |
| 4 | Hydrolysis | Pd/C, H₂O | Chiral aminoamide silanol ligand |
Detailed research findings have highlighted the critical role of the silanol group in the catalytic cycle. In copper-catalyzed N-H insertion reactions, for instance, investigations including Density Functional Theory (DFT) calculations and X-ray structural analysis have provided evidence for the formation of a hydrogen-bond stabilized silanol-chelating copper carbenoid complex. nih.gov This specific coordination mode is instrumental in achieving high enantioselectivity.
The performance of these silanol-containing ligands has been evaluated in model reactions, such as the enantioselective N-H insertion of α-diazoesters with anilines, which is a key method for the synthesis of unnatural amino acids. The results demonstrate the influence of the ligand structure on the catalytic outcome.
| Ligand Variant | Catalyst System | Substrate | Product Yield (%) | Enantiomeric Ratio (e.r.) |
| L3b | Cu(OTf)₂ | Phenyl diazoacetate, Aniline | 95 | 91:9 |
| L3g (less bulky silanol) | Cu(OTf)₂ | Phenyl diazoacetate, Aniline | - | 56:44 |
The data clearly indicates that the sterically demanding tert-butyl group on the silicon, as would be introduced from a (1,1-dimethylethyl)diethoxy-silane precursor, is crucial for high enantioselectivity. A ligand with a less sterically hindered dimethylsilanol group resulted in a significant drop in the enantiomeric ratio from 91:9 to 56:44. nih.gov This underscores the importance of the specific structural features of the silane precursor in the design of effective chiral ligands. Further structural modifications and studies on ligand analogs have confirmed that intramolecular hydrogen bonding between the amine and silanol groups is vital for promoting a favorable conformation for metal coordination and, consequently, for imparting high enantioselectivity. nih.gov
Advanced Characterization Techniques for Silane, 1,1 Dimethylethyl Diethoxy and Its Derivatives
Spectroscopic Analysis of Molecular Structure and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules in solution. For Silane (B1218182), (1,1-dimethylethyl)diethoxy-, analysis of ¹H, ¹³C, and ²⁹Si nuclei provides a complete picture of its molecular architecture.
¹H NMR: The proton NMR spectrum is used to identify the hydrogen-containing groups. The spectrum for this silane is expected to show distinct signals for the tert-butyl group and the two ethoxy groups. The tert-butyl protons typically appear as a sharp singlet, while the ethoxy group protons present as a quartet (for the -OCH₂- methylene (B1212753) group) and a triplet (for the -CH₃ methyl group) due to spin-spin coupling.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule will produce a separate signal. For (1,1-dimethylethyl)diethoxy-, signals corresponding to the quaternary and methyl carbons of the tert-butyl group, as well as the methylene and methyl carbons of the ethoxy groups, are anticipated.
²⁹Si NMR: Silicon-29 NMR is particularly valuable for characterizing organosilicon compounds, as it directly probes the silicon environment. huji.ac.il The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. For a tetracoordinated silicon atom bonded to one carbon and two oxygen atoms, the chemical shift falls within a predictable range. huji.ac.il The spectrum typically consists of a single resonance, confirming the presence of a single silicon environment.
Table 1: Predicted NMR Spectroscopic Data for Silane, (1,1-dimethylethyl)diethoxy-
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H | -C(CH₃)₃ | ~0.9 - 1.0 | Singlet (s) |
| -OCH₂CH₃ | ~3.7 - 3.8 | Quartet (q) | |
| -OCH₂CH₃ | ~1.1 - 1.2 | Triplet (t) | |
| ¹³C | -C(CH₃)₃ | ~18 - 20 | Singlet |
| -C(CH₃)₃ | ~25 - 27 | Singlet | |
| -OCH₂CH₃ | ~58 - 60 | Singlet | |
| -OCH₂CH₃ | ~17 - 19 | Singlet |
| ²⁹Si | Si | -5 to -20 | Singlet |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The IR spectrum of Silane, (1,1-dimethylethyl)diethoxy- is characterized by several key absorption bands. gelest.com Strong bands corresponding to the Si-O-C stretching vibrations are prominent, typically appearing in the 1070-1100 cm⁻¹ region. gelest.com The presence of the alkyl groups (tert-butyl and ethyl) is confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations, such as the characteristic sharp band for the Si-C(CH₃)₃ group around 1250 cm⁻¹. gelest.com
Table 2: Characteristic IR Absorption Bands for Silane, (1,1-dimethylethyl)diethoxy-
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| 2975 - 2850 | C-H Stretch | Alkyl (tert-butyl, ethyl) |
| 1470 - 1450 | C-H Bend (Asymmetric) | -CH₃ |
| 1390, 1365 | C-H Bend (Symmetric) | -C(CH₃)₃ (doublet) |
| 1250 | Si-C Bend | Si-C(CH₃)₃ |
| 1100 - 1070 | Si-O-C Stretch (Asymmetric) | Si-O-Et |
| 975 - 945 | C-C Stretch / CH₂ Rock | -OCH₂CH₃ |
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. libretexts.org
In the electron ionization (EI) mass spectrum of Silane, (1,1-dimethylethyl)diethoxy-, the molecular ion peak (M⁺) may be observed, but it is often of low intensity due to the instability of the parent ion. libretexts.org The fragmentation is typically dominated by cleavages of the bonds adjacent to the silicon atom. chemguide.co.uk Common fragmentation pathways include the loss of an ethoxy group (-OC₂H₅) to form the [M - 45]⁺ ion, or the loss of the tert-butyl group (-C(CH₃)₃) to give the [M - 57]⁺ ion. The latter fragment is often a prominent peak in the spectrum. Further fragmentation can lead to the loss of ethylene (B1197577) from the ethoxy group or subsequent losses of other substituents. libretexts.org
Table 3: Expected Mass Spectrometry Fragmentation for Silane, (1,1-dimethylethyl)diethoxy-
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 175 | [C₈H₁₉O₂Si]⁺ | Molecular Ion (M⁺) |
| 160 | [M - CH₃]⁺ | ·CH₃ |
| 130 | [M - OC₂H₅]⁺ | ·OC₂H₅ |
| 118 | [M - C(CH₃)₃]⁺ | ·C(CH₃)₃ |
| 103 | [Si(OC₂H₅)(C₂H₅)]⁺ | ·C(CH₃)₃, H₂ |
| 90 | [HSi(OC₂H₅)₂]⁺ | C₄H₈ (isobutylene) |
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. The choice of method depends on the volatility and polarity of the analyte.
Gas chromatography (GC) is the premier method for the analysis of volatile compounds like alkoxysilanes. dss.go.thnih.gov It is widely used for purity assessment and quantitative analysis of Silane, (1,1-dimethylethyl)diethoxy-. The sample is vaporized and injected onto a capillary column, where it is separated from impurities based on differences in boiling point and interactions with the stationary phase. researchgate.net A flame ionization detector (FID) provides high sensitivity for organic compounds, while coupling GC with a mass spectrometer (GC-MS) allows for the definitive identification of the parent compound and any impurities present.
Table 4: Typical Gas Chromatography (GC) Parameters for Silane Analysis
| Parameter | Typical Value / Condition |
|---|---|
| Column | Capillary, nonpolar (e.g., DB-5) or mid-polarity |
| 30 m length, 0.25-0.32 mm I.D., 0.25 µm film thickness | |
| Carrier Gas | Helium or Hydrogen |
| Injector | Split/Splitless, 220-250 °C |
| Oven Program | Initial Temp: 60-80 °C, Ramp: 5-10 °C/min, Final Temp: 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
While GC is more common for volatile silanes, High-Performance Liquid Chromatography (HPLC) can be employed for the analysis of less volatile derivatives or for separating the target compound from non-volatile contaminants. sielc.com A reverse-phase (RP-HPLC) method would be the most likely approach, using a nonpolar stationary phase (like C18 or C8) and a polar mobile phase. This technique separates compounds based on their hydrophobicity.
RP-HPLC can be particularly useful for monitoring reactions where the silane is a starting material and is converted to a less volatile, more polar product (e.g., a silanol (B1196071) via hydrolysis). Detection can be achieved using a UV detector if the molecule or its derivatives contain a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD).
Table 5: Exemplary High-Performance Liquid Chromatography (HPLC) Conditions
| Parameter | Typical Value / Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 - 40 °C |
| Detector | Refractive Index (RI), ELSD, CAD, or MS |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique extensively used for monitoring the progress of chemical reactions. aga-analytical.com.pllibretexts.orgchemistryhall.comukessays.com In the context of Silane, (1,1-dimethylethyl)diethoxy-, TLC is particularly valuable for tracking its hydrolysis and subsequent condensation reactions, which are fundamental to the formation of silicon-based materials.
The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically a polar adsorbent like silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or solvent mixture). ukessays.com The progress of a reaction is monitored by spotting the reaction mixture on a TLC plate alongside the starting material. libretexts.orgrochester.edu
For a reaction involving Silane, (1,1-dimethylethyl)diethoxy-, the process would be as follows:
Spotting: Three lanes are typically spotted on the TLC plate: the starting silane as a reference, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. rochester.edu
Development: The plate is placed in a chamber with an appropriate solvent system (eluent). As the solvent moves up the plate by capillary action, it carries the spotted compounds with it.
Visualization: After development, the spots are visualized, commonly using a UV lamp if the compounds are UV-active or by staining with a chemical reagent (e.g., potassium permanganate (B83412) or vanillin (B372448) stain). rochester.edu
The polarity of the molecules determines their movement on the plate. Silane, (1,1-dimethylethyl)diethoxy- is a relatively nonpolar molecule. As it undergoes hydrolysis, the ethoxy groups (-OCH₂CH₃) are replaced by hydroxyl groups (-OH), forming silanols. These silanol intermediates are significantly more polar. Further condensation of these silanols to form siloxane (Si-O-Si) oligomers results in another change in polarity.
This change in polarity is observed on the TLC plate. chemistryhall.com The less polar starting silane will travel further up the plate, resulting in a higher Retention Factor (Rƒ) value. The more polar silanol intermediates and subsequent oligomers will have a stronger affinity for the polar silica gel stationary phase and will travel shorter distances, exhibiting lower Rƒ values. By observing the disappearance of the starting material's spot and the appearance of new, lower-Rƒ spots in the reaction mixture lane, a chemist can effectively monitor the reaction's progression toward completion. libretexts.org
Table 1: Illustrative Rƒ Values for Monitoring Silane Hydrolysis
| Compound Type | Expected Polarity | Expected Rƒ Value |
|---|---|---|
| Starting Silane | Low | High (e.g., 0.8) |
| Silanol Intermediate | High | Low (e.g., 0.2) |
Note: Rƒ values are dependent on the specific solvent system used.
Characterization of Materials Derived from Silane, (1,1-dimethylethyl)diethoxy-
Materials synthesized using Silane, (1,1-dimethylethyl)diethoxy- as a precursor, such as coatings, nanoparticles, or bulk polymers, require a suite of advanced techniques to characterize their structure, surface, and performance properties.
Electron Microscopy (SEM, TEM) for Morphological Studies
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology of materials at the micro- and nanoscale. For materials derived from Silane, (1,1-dimethylethyl)diethoxy-, such as silica particles, these techniques provide direct information on particle size, shape, size distribution, and state of aggregation. scirp.orgnsf.gov
Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and is used to observe the internal structure of materials. For silica nanoparticles, TEM can determine the primary particle size with high precision and reveal details about porosity within the particles. nsf.gov
Surface Analysis Techniques (XPS, AFM)
Surface properties are critical for the performance of materials derived from silanes, especially in coating and adhesion applications. X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are premier techniques for surface characterization. nih.gov
X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS provides quantitative information about the elemental composition and chemical states of atoms on the surface of a material (typically the top 1-10 nm). strath.ac.uknih.gov For a film derived from Silane, (1,1-dimethylethyl)diethoxy-, XPS can confirm the presence of silicon, oxygen, and carbon. High-resolution scans of the Si 2p, O 1s, and C 1s peaks can elucidate the chemical bonding environment, confirming the formation of Si-O-Si networks and identifying the nature of the carbon-containing tert-butyl group. unica.itresearchgate.netresearchgate.net This technique is also used to determine the thickness and uniformity of thin silane layers. mdpi.com
Atomic Force Microscopy (AFM): AFM is a scanning probe microscopy technique that provides three-dimensional topographical images of a surface with nanoscale resolution. wiley.com It is used to measure surface roughness and visualize surface features of coatings. nih.gov For materials derived from Silane, (1,1-dimethylethyl)diethoxy-, AFM can reveal how the silane forms layers on a substrate, showing whether it creates a smooth, uniform monolayer or forms islands and aggregates. nih.govwiley.com
Table 2: Data Obtained from Surface Analysis Techniques
| Technique | Information Provided | Application Example for Silane-Derived Material |
|---|---|---|
| XPS | Elemental composition, chemical state, film thickness | Confirming Si-O-Si bond formation on a surface, quantifying carbon content from the tert-butyl group. nih.govdiva-portal.org |
| AFM | Surface topography, roughness (e.g., Rq, Ra), feature size | Imaging the nanoscale structure of a silane coating, measuring changes in surface roughness after application. wiley.com |
Porosimetry and Surface Area Measurements (Nitrogen Sorption)
The porosity and specific surface area are critical parameters for materials used in catalysis, separation, and as adsorbents. Nitrogen sorption analysis, based on the Brunauer-Emmett-Teller (BET) theory, is the standard method for determining these properties. scirp.org
The technique involves the adsorption and desorption of nitrogen gas on the material's surface at cryogenic temperatures (77 K). By measuring the amount of gas adsorbed at various pressures, a nitrogen adsorption-desorption isotherm is generated. nsf.gov Analysis of this isotherm provides key data:
BET Surface Area: Calculated from the initial part of the adsorption isotherm, this value represents the total surface area of the material, including the internal surface of pores. researchgate.net
Pore Volume: The total volume of the pores within the material.
Pore Size Distribution: Methods like the Barrett-Joyner-Halenda (BJH) analysis are applied to the desorption branch of the isotherm to determine the distribution of pore sizes. nih.gov
For mesoporous silica materials synthesized from Silane, (1,1-dimethylethyl)diethoxy-, this analysis confirms the presence of pores, quantifies the accessible surface area, and characterizes the pore dimensions, which are crucial for the material's intended application. scirp.orgnih.gov
Rheological and Mechanical Property Characterization of Polymeric Materials
When Silane, (1,1-dimethylethyl)diethoxy- is incorporated into polymeric materials, such as silicone elastomers or composites, it can act as a crosslinker or coupling agent, significantly altering the material's rheological and mechanical properties.
Rheological Characterization: Rheometers are used to study the flow and deformation of materials. For a polymer system containing the silane, rheological measurements can track changes in viscosity during curing (crosslinking), determine the gel point, and measure viscoelastic properties (storage modulus G' and loss modulus G'') of the final cured material. These parameters provide insight into the crosslink density and the polymer network structure.
Mechanical Property Characterization: Universal testing machines are used to measure the mechanical properties of the final polymeric material. Key properties include tensile strength, elongation at break, and Young's modulus. The incorporation of silanes can lead to an increase in crosslink density, which typically results in higher tensile strength and modulus but lower elongation at break. researchgate.net Dynamic Mechanical Analysis (DMA) can also be used to study the material's viscoelastic behavior as a function of temperature and frequency.
Optical Turbidity Scanning and Dynamic Light Scattering for Sol-Gel Kinetics
The formation of materials from Silane, (1,1-dimethylethyl)diethoxy- via the sol-gel process involves two main steps: hydrolysis and condensation. unm.edugelest.comscispace.comcsic.es Monitoring the kinetics of these reactions is essential for controlling the final material properties. Optical turbidity scanning and Dynamic Light Scattering (DLS) are powerful in-situ techniques for this purpose. nih.govnih.gov
Optical Turbidity Scanning: This technique monitors the light transmission through the reaction solution over time. nih.gov Since the initial silane is often immiscible in the aqueous solution, it forms a separate phase. The hydrolysis reaction consumes this silane, leading to its dissolution, which can be tracked by changes in light scattering or transmission at the phase interface. mdpi.com As condensation proceeds, small particles (the "sol") begin to form in the bulk solution, causing the solution to become turbid. This increase in turbidity (decrease in light transmission) is measured simultaneously to monitor the rate of condensation. nih.govmdpi.com
Dynamic Light Scattering (DLS): DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in suspension. This technique is used to determine the hydrodynamic size distribution of the particles as they form and grow during the condensation phase of the sol-gel process. DLS can confirm the onset of condensation and track particle aggregation over time, complementing the data from turbidity scanning. nih.govnano-cops.com
By combining these techniques, a comprehensive picture of the sol-gel kinetics can be obtained, revealing the rates of hydrolysis, the onset of condensation, and the subsequent particle growth and aggregation. nih.govnih.gov
Table 3: Compounds Mentioned
| Compound Name |
|---|
| Silane, (1,1-dimethylethyl)diethoxy- |
| Potassium permanganate |
| Vanillin |
| Nitrogen |
| Silicon |
| Oxygen |
Theoretical and Computational Chemistry of Silane, 1,1 Dimethylethyl Diethoxy
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, providing insights into intermolecular forces and dynamics in condensed phases. mdpi.com For tert-butyldiethoxysilane, MD simulations can model its interactions with solvent molecules (e.g., water and ethanol) and with surfaces.
Simulations using reactive force fields (ReaxFF) can model the dynamic processes of hydrolysis and condensation at interfaces. researchgate.netacs.org These studies show that silane (B1218182) molecules interact with surface hydroxyl groups and surrounding water, leading to the formation of siloxane bonds. ethz.ch In the context of tert-butyldiethoxysilane, MD simulations would reveal how the bulky tert-butyl and flexible ethoxy groups influence the organization of solvent molecules at the interface. The hydrophobic tert-butyl group would likely orient away from polar water molecules, while the ethoxy groups would engage in hydrogen bonding after hydrolysis to silanols. These simulations can quantify key properties such as adsorption energies and diffusion coefficients, which are critical for understanding surface modification applications. mdpi.commdpi.com
Reaction Mechanism Predictions and Energy Profiles
Computational chemistry allows for the detailed prediction of reaction pathways and their associated energy changes. For tert-butyldiethoxysilane, the most important reactions are hydrolysis and condensation, which are the foundational steps of the sol-gel process. mdpi.com
DFT calculations on the hydrolysis of other alkoxysilanes, such as tetramethoxysilane (B109134) (TMOS), have established the general mechanism. researchgate.netnih.gov Under acidic, neutral, or basic conditions, the reaction typically proceeds via a concerted Sₙ2-type mechanism involving a five-coordinate silicon transition state. researchgate.net The energy profile for this process includes an activation energy barrier that must be overcome for the reaction to proceed.
For tert-butyldiethoxysilane, the steric hindrance from the tert-butyl group is expected to significantly increase the activation energy for both hydrolysis and condensation compared to less hindered silanes like tetraethoxysilane (TEOS). researchgate.net This increased energy barrier explains the observed low reactivity. azregents.edubohrium.com A hypothetical energy profile for the first hydrolysis step would show the relative energies of the reactants (silane + water), the transition state, and the products (silanol + ethanol).
A representative table of calculated activation energies for the hydrolysis of different alkoxysilanes highlights this trend.
| Silane Monomer | Substituent Steric Hindrance | Relative Activation Energy for Hydrolysis |
| Methyltriethoxysilane | Low | Low |
| n-Propyltriethoxysilane | Medium | Medium |
| iso-Propyltriethoxysilane | High | High |
| tert-Butyltriethoxysilane | Very High | Very High |
| This table illustrates the general trend. Specific activation energies depend on the catalyst and solvent conditions. researchgate.nettaylorfrancis.com |
Structure-Reactivity Relationships and Substituent Effects
The relationship between the molecular structure of an alkoxysilane and its reactivity is a cornerstone of silicon chemistry. Reactivity is primarily governed by a combination of steric and electronic (inductive) effects of the substituents attached to the silicon atom. researchgate.netnih.gov
Steric Effects : As discussed, the bulky tert-butyl group physically obstructs the approach of reactants (like water or other silanol (B1196071) molecules) to the silicon center. This steric hindrance is the dominant factor for this molecule, leading to a significant decrease in the rates of both hydrolysis and condensation. researchgate.netbohrium.com
Electronic Effects : The tert-butyl group is an electron-donating group through induction. This increases the electron density on the silicon atom. In base-catalyzed hydrolysis, where a nucleophile (OH⁻) attacks the silicon, increased electron density disfavors the attack and slows the reaction. Conversely, in acid-catalyzed hydrolysis, the initial step is protonation of an ethoxy group; the increased electron density at silicon can make the molecule more reactive under these conditions, although this effect is often overshadowed by the overwhelming steric hindrance. researchgate.net
A systematic study of various R-Si(OR')₃ monomers confirmed that bulky alkyl groups like tert-butyl prevent gel formation, leading instead to the formation of soluble resins or precipitates. bohrium.comosti.gov This demonstrates a clear structure-reactivity relationship where steric bulk inhibits the extended polymerization required for a gel network.
Computational Design of Novel Silane Derivatives
The principles learned from the computational analysis of existing silanes like tert-butyldiethoxysilane can be used to design novel derivatives with tailored properties. This in silico design process allows for the screening of potential molecules before undertaking costly and time-consuming laboratory synthesis.
For example, if a silane is needed for a surface coating that requires slow, controlled reactivity, the structure of tert-butyldiethoxysilane could be a starting point. Computational tools can be used to model derivatives with slightly modified substituents to fine-tune the balance of steric and electronic effects. By replacing the ethoxy groups with other alkoxy groups or altering the alkyl substituent, properties such as hydrolysis rate, solubility, and the mechanical properties of the resulting polymer can be predicted. tandfonline.com
Molecular dynamics and machine learning approaches are increasingly being combined to accelerate this process. MD simulations can predict the mechanical strength of a single silane molecule bonded to a surface, and machine learning models can then use these parameters to predict the performance of thousands of virtual candidate molecules, identifying promising new structures for specific applications like adhesion promoters or composite materials. tandfonline.comsemanticscholar.org
Future Research Directions and Emerging Paradigms for Silane, 1,1 Dimethylethyl Diethoxy
Exploration of Novel Synthetic Routes with Enhanced Efficiency
The pursuit of more efficient and sustainable methods for the synthesis of Silane (B1218182), (1,1-dimethylethyl)diethoxy- is a key area of future research. Traditional synthesis routes, while effective, often involve multi-step processes, the use of hazardous reagents, and the generation of significant waste streams. Future research is poised to address these challenges through the exploration of novel synthetic strategies that prioritize atom economy, energy efficiency, and the use of environmentally benign reagents and solvents.
Microwave-assisted synthesis represents another area of significant potential for enhancing the efficiency of Silane, (1,1-dimethylethyl)diethoxy- production. Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and purities in shorter timeframes compared to conventional heating methods. Future studies will likely explore the optimization of microwave parameters, such as power, temperature, and irradiation time, for the key reaction steps in the synthesis of this silane, including the ethoxylation of tert-butylchlorosilanes.
Furthermore, the development of heterogeneous catalytic systems is a critical direction for improving the sustainability of the synthesis process. core.ac.uk The use of solid-supported catalysts offers several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for reuse, and reduced contamination of the final product. Research efforts will likely focus on the design and synthesis of robust and highly active heterogeneous catalysts, such as functionalized mesoporous silicas or supported metal oxides, for the efficient ethoxylation of silane precursors. nih.govresearchgate.net
The following table summarizes potential future research directions for the synthesis of Silane, (1,1-dimethylethyl)diethoxy-:
| Research Direction | Focus Area | Potential Benefits |
| One-Pot Synthesis | Development of multifunctional catalysts, exploration of flow chemistry techniques. researchgate.netuc.ptdurham.ac.uk | Reduced waste, minimized solvent usage, improved yield and efficiency. |
| Microwave-Assisted Synthesis | Optimization of microwave parameters for key reaction steps. | Accelerated reaction rates, higher yields and purities, shorter reaction times. |
| Heterogeneous Catalysis | Design of robust and recyclable solid-supported catalysts. core.ac.uk | Ease of catalyst separation, catalyst reusability, reduced product contamination. |
Development of Advanced Catalytic Systems Incorporating (1,1-dimethylethyl)diethoxy-silanes
The unique structural and electronic properties of Silane, (1,1-dimethylethyl)diethoxy- make it a promising candidate for incorporation into advanced catalytic systems. The presence of the bulky tert-butyl group can impart specific steric hindrance around the silicon center, influencing the selectivity of catalytic reactions. The diethoxy groups provide reactive sites for anchoring the silane to catalyst supports or for interaction with other components of a catalytic system.
A significant area of future research lies in the use of (1,1-dimethylethyl)diethoxy-silanes as internal or external electron donors in Ziegler-Natta catalysts for olefin polymerization. rsc.orgmdpi.comippi.ac.irnih.govippi.ac.ir The nature of the electron donor plays a crucial role in determining the activity, stereoselectivity, and hydrogen response of the catalyst, which in turn dictates the properties of the resulting polymer, such as molecular weight, molecular weight distribution, and isotacticity. Future studies will likely focus on systematically investigating the influence of the steric and electronic properties of (1,1-dimethylethyl)diethoxy-silane on the performance of Ziegler-Natta catalysts, with the aim of tailoring the properties of polyolefins for specific applications.
Another promising direction is the use of this silane as a precursor for the synthesis of silica-supported catalysts . By hydrolyzing and condensing (1,1-dimethylethyl)diethoxy-silane, it is possible to generate a silica (B1680970) matrix with controlled porosity and surface chemistry. This matrix can then be used to immobilize catalytically active metal species, leading to the formation of highly dispersed and stable heterogeneous catalysts. Research in this area will likely explore the synthesis of silica-supported catalysts with tailored pore structures and surface functionalities for a variety of organic transformations.
Furthermore, the incorporation of (1,1-dimethylethyl)diethoxy-silane into supported metallocene catalyst systems is an area ripe for exploration. Metallocene catalysts are known for their ability to produce polymers with well-defined microstructures. The use of a silane co-support or modifier could influence the electronic environment of the metallocene center, potentially leading to enhanced catalytic activity and control over polymer properties.
The table below outlines potential research avenues for advanced catalytic systems:
| Catalytic System | Role of (1,1-dimethylethyl)diethoxy-silane | Research Focus |
| Ziegler-Natta Catalysts | Internal/External Electron Donor rsc.orgmdpi.comippi.ac.irnih.govippi.ac.ir | Influence on catalyst activity, stereoselectivity, and polymer properties. |
| Silica-Supported Catalysts | Precursor for Silica Support | Synthesis of catalysts with controlled porosity and surface chemistry. |
| Supported Metallocene Catalysts | Co-support or Modifier | Enhancement of catalytic activity and control over polymer microstructure. |
Integration into Smart Materials and Responsive Systems
The development of "smart" materials that can respond to external stimuli is a rapidly growing field of materials science. Silane, (1,1-dimethylethyl)diethoxy-, with its reactive ethoxy groups and sterically demanding tert-butyl group, is a versatile building block for the creation of such materials. Future research will likely focus on harnessing these features to design and synthesize novel stimuli-responsive polymers, coatings, and hydrogels. sc.edushareok.orgunt.edumdpi.comrsc.org
One key area of investigation will be the synthesis of stimuli-responsive polymers functionalized with (1,1-dimethylethyl)diethoxy-silane. sc.edushareok.orgunt.edumdpi.com By incorporating this silane into polymer chains, it is possible to introduce crosslinking sites that can be triggered by changes in pH or temperature. For example, the hydrolysis of the diethoxy groups under acidic conditions could lead to the formation of a crosslinked network, resulting in a pH-responsive hydrogel. scirp.orgscirp.orgnih.govresearchgate.net Similarly, the bulky tert-butyl group could influence the lower critical solution temperature (LCST) of thermoresponsive polymers, allowing for the design of materials that undergo a soluble-insoluble transition at a specific temperature. rsc.orgnih.govmdpi.com
The development of smart coatings is another promising application for this silane. nih.gov Coatings incorporating (1,1-dimethylethyl)diethoxy-silane could exhibit self-healing properties. For instance, damage to the coating could expose the silane to atmospheric moisture, triggering hydrolysis and condensation reactions that form a protective silica-like layer, thereby sealing the defect. Furthermore, the hydrophobic nature of the tert-butyl group could be exploited to create superhydrophobic surfaces with self-cleaning properties.
Responsive hydrogels containing (1,1-dimethylethyl)diethoxy-silane are also a subject of significant interest. scirp.orgscirp.orgnih.govresearchgate.net These materials could be designed to swell or shrink in response to specific stimuli, making them suitable for applications in drug delivery, sensors, and actuators. The degree of crosslinking, and thus the swelling behavior, could be controlled by the concentration of the silane and the conditions used to trigger the crosslinking reaction.
The following table summarizes potential applications in smart materials:
| Material Type | Function of (1,1-dimethylethyl)diethoxy-silane | Potential Applications |
| Stimuli-Responsive Polymers | Crosslinking agent, modifier of polymer properties. sc.edushareok.orgunt.edumdpi.com | pH- and thermo-responsive materials for drug delivery and sensors. rsc.orgnih.govmdpi.com |
| Smart Coatings | Self-healing agent, hydrophobicity promoter. nih.gov | Self-healing and self-cleaning surfaces. |
| Responsive Hydrogels | Crosslinking agent. scirp.orgscirp.orgnih.govresearchgate.net | Drug delivery systems, sensors, actuators. |
Sustainable and Environmentally Benign Applications
In an era of increasing environmental awareness, the development of sustainable and eco-friendly materials is of paramount importance. Silane, (1,1-dimethylethyl)diethoxy- can contribute to this goal through its use in the synthesis of biodegradable materials and as a component in green chemical processes.
A significant research direction is the synthesis of biodegradable polyesters using (1,1-dimethylethyl)diethoxy-silane as a co-monomer or catalyst. cmu.edunih.govnih.govmdpi.com Aliphatic polyesters are known for their biodegradability, but their properties often need to be tailored for specific applications. The incorporation of silane moieties into the polyester (B1180765) backbone could enhance properties such as thermal stability and mechanical strength, while still allowing the material to degrade under appropriate environmental conditions. Future research will likely focus on controlling the degradation rate and byproducts of these silane-containing polyesters.
The use of green solvents in the synthesis and processing of materials containing (1,1-dimethylethyl)diethoxy-silane is another important aspect of sustainable chemistry. Researchers will continue to explore the use of benign solvents, such as water, supercritical fluids, and bio-derived solvents, to replace traditional volatile organic compounds (VOCs). The development of efficient synthetic routes that can be performed in these green solvents will be a key challenge.
Furthermore, this silane can be used as a coupling agent for natural fiber composites . researchgate.netgoettingen-research-online.denih.govmdpi.com Natural fibers, such as wood and plant fibers, are renewable and biodegradable alternatives to synthetic reinforcements. However, their compatibility with polymer matrices can be poor. Silane coupling agents can bridge the interface between the hydrophilic natural fibers and the hydrophobic polymer matrix, leading to composites with improved mechanical properties and durability. Future work in this area will likely involve optimizing the treatment of natural fibers with (1,1-dimethylethyl)diethoxy-silane to maximize the performance of the resulting biocomposites.
The table below highlights potential sustainable applications:
| Application Area | Role of (1,1-dimethylethyl)diethoxy-silane | Environmental Benefit |
| Biodegradable Polyesters | Co-monomer or catalyst. cmu.edunih.govnih.govmdpi.com | Development of environmentally friendly plastics. |
| Green Chemistry Processes | Reactant or catalyst in green solvents. | Reduction of hazardous waste and volatile organic compounds. |
| Natural Fiber Composites | Coupling Agent. researchgate.netgoettingen-research-online.denih.govmdpi.com | Creation of sustainable and renewable composite materials. |
Interdisciplinary Research with Biological and Nanoscience Fields
The convergence of chemistry, biology, and nanoscience opens up exciting new possibilities for the application of Silane, (1,1-dimethylethyl)diethoxy-. Its ability to modify surfaces and participate in the formation of hybrid materials makes it a valuable tool in these interdisciplinary fields.
In the realm of biomedical applications, this silane can be used to create biocompatible coatings for medical implants . nih.govresearchgate.netnih.govfrontiersin.orgresearchgate.net Surface modification of metallic implants, such as those made of titanium, is crucial to improve their integration with bone tissue and reduce the risk of rejection. nih.govresearchgate.netnih.govfrontiersin.orgresearchgate.net A coating derived from (1,1-dimethylethyl)diethoxy-silane could provide a bioactive surface that promotes cell adhesion and growth, while also enhancing the corrosion resistance of the implant. Future research will focus on optimizing the coating process and evaluating the long-term biocompatibility and performance of these surface-modified implants.
The functionalization of nanoparticles for targeted drug delivery is another promising area of interdisciplinary research. nih.gov Mesoporous silica nanoparticles, for example, can be loaded with therapeutic agents and then functionalized with molecules that target specific cells or tissues. Silane, (1,1-dimethylethyl)diethoxy- can be used to modify the surface of these nanoparticles, providing a platform for the attachment of targeting ligands and controlling the release of the drug. nih.gov Studies will likely investigate the use of this silane to create stimuli-responsive nanoparticle systems that release their payload only in the presence of specific biological triggers.
In the field of nanoscience, the synthesis of hybrid nanomaterials with unique optical, electronic, and catalytic properties is a major focus. researchgate.netmdpi.comdiva-portal.orgtaylorfrancis.com (1,1-dimethylethyl)diethoxy-silane can serve as a molecular linker to connect inorganic nanoparticles, such as quantum dots or metal oxides, with organic polymers or biomolecules. This allows for the creation of multifunctional hybrid materials with tailored properties. For example, the functionalization of quantum dots with this silane could improve their stability in biological environments and enable their use as fluorescent probes for bioimaging.
The following table summarizes the potential interdisciplinary research directions:
| Field | Application | Research Focus |
| Biomedical Science | Biocompatible coatings for medical implants. nih.govresearchgate.netnih.govfrontiersin.orgresearchgate.net | Enhancing osseointegration and corrosion resistance of implants. |
| Drug Delivery | Functionalization of nanoparticles. nih.gov | Development of targeted and stimuli-responsive drug delivery systems. |
| Nanoscience | Synthesis of hybrid nanomaterials. researchgate.netmdpi.comdiva-portal.orgtaylorfrancis.com | Creation of multifunctional materials for bioimaging and sensing. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Silane, (1,1-dimethylethyl)diethoxy- to achieve high purity and yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting tert-butanol with chlorodiethoxysilane in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvents like tetrahydrofuran (THF) or dichloromethane are used under anhydrous conditions at 0–25°C. Monitoring reaction progress via thin-layer chromatography (TLC) and purification through fractional distillation or silica gel chromatography ensures high purity .
Q. Which spectroscopic techniques are most reliable for characterizing Silane, (1,1-dimethylethyl)diethoxy-?
- Methodological Answer :
- NMR Spectroscopy : H NMR confirms ethoxy groups (δ 1.2–1.4 ppm for CH, δ 3.7–4.0 ppm for OCH) and tert-butyl protons (δ 1.0–1.2 ppm). Si NMR distinguishes silicon environments (typically δ 10–20 ppm for this structure).
- IR Spectroscopy : Peaks at 1050–1100 cm (Si-O-C stretching) and 1250 cm (Si-C tert-butyl).
- Mass Spectrometry : Molecular ion [M] at m/z 216 (CHOSi) with fragmentation patterns for ethoxy and tert-butyl groups .
Advanced Research Questions
Q. How does Silane, (1,1-dimethylethyl)diethoxy- compare to other silylating agents in protecting hydroxyl groups under acidic or oxidative conditions?
- Methodological Answer : This silane offers moderate steric protection compared to bulkier analogs like tert-butyldiphenylchlorosilane. Its ethoxy groups enhance hydrolytic stability in mildly acidic conditions (pH 4–6), but prolonged exposure to strong acids (e.g., HCl) or bases leads to cleavage. Comparative studies using kinetic assays (e.g., monitoring deprotection rates via HPLC) show it is less stable than trimethylsilyl ethers but more resistant than triethoxysilanes in oxidative environments (e.g., HO) .
Q. What side reactions occur when using Silane, (1,1-dimethylethyl)diethoxy- in multi-step syntheses, and how can they be mitigated?
- Methodological Answer : Common issues include:
- Partial Deprotection : Under protic conditions, leading to unwanted intermediates. Mitigation: Use aprotic solvents (e.g., DMF) and avoid aqueous workups until final steps.
- Siloxane Formation : Competing reactions with free silanols. Mitigation: Pre-dry substrates and reagents with molecular sieves.
- Thermal Instability : Decomposition above 150°C. Monitor reaction temperatures rigorously and employ low-temperature techniques (e.g., cryogenic cooling) .
Q. How can computational modeling predict the reactivity of Silane, (1,1-dimethylethyl)diethoxy- in novel reaction environments?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, revealing nucleophilic susceptibility at the silicon center. Solvent effects are simulated using polarizable continuum models (PCM), while molecular dynamics (MD) simulations predict steric interactions in crowded systems. These methods guide experimental design, such as optimizing catalyst selection (e.g., Lewis acids for silylation) .
Key Research Considerations
- Synthetic Scalability : Pilot-scale reactions require strict moisture control to prevent premature hydrolysis.
- Toxicity Profile : While less hazardous than chlorinated silanes, handle with inert atmosphere protocols due to respiratory and dermal irritation risks (R36/37/38) .
- Applications : Primarily used as a protecting group in carbohydrate and steroid chemistry, enabling selective functionalization of hydroxyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
